Piperidine is an azacycloalkane that is cyclohexane in which one of the carbons is replaced by a nitrogen. It is a metabolite of cadaverine, a polyamine found in the human intestine. It has a role as a reagent, a protic solvent, a base, a catalyst, a plant metabolite, a human metabolite and a non-polar solvent. It is a saturated organic heteromonocyclic parent, an azacycloalkane, a secondary amine and a member of piperidines. It is a conjugate base of a piperidinium.
Piperidine is a natural product found in Cannabis sativa, Euglena gracilis, and other organisms with data available.
Piperidine is a metabolite found in or produced by Saccharomyces cerevisiae.
Piperidine phosphate
CAS No.: 767-21-5
Cat. No.: VC14483148
Molecular Formula: C5H14NO4P
Molecular Weight: 183.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 767-21-5 |
|---|---|
| Molecular Formula | C5H14NO4P |
| Molecular Weight | 183.14 g/mol |
| IUPAC Name | phosphoric acid;piperidine |
| Standard InChI | InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4) |
| Standard InChI Key | QBYCQKCWJLHOCV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNCC1.OP(=O)(O)O |
| Boiling Point | 223 °F at 760 mmHg (EPA, 1998) 106 °C at 760 mm Hg 106.00 to 107.00 °C. @ 760.00 mm Hg 106 °C |
| Colorform | CLEAR, COLORLESS LIQUID |
| Flash Point | 37.4 to 61 °F (EPA, 1998) 61 °F (16 °C) (closed cup) 16 °C c.c. |
| Melting Point | 16 to 19 °F (EPA, 1998) -7 °C -9 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Piperidine phosphate (CAS 767-21-5) is formally identified as the phosphate salt of piperidine, a six-membered heterocyclic amine. Its IUPAC name, phosphoric acid; piperidine, reflects its ionic structure, where the piperidinium cation (C₅H₁₂N⁺) is counterbalanced by a dihydrogen phosphate anion (H₂PO₄⁻) . The molecular weight is 183.14 g/mol, with a covalent composition of 11 heavy atoms (5 carbon, 1 nitrogen, 4 oxygen, and 1 phosphorus) .
Key Identifiers:
Structural Analysis
The compound exists as a crystalline solid at room temperature, with X-ray diffraction studies confirming an ionic lattice stabilized by hydrogen bonds between the phosphate anions and piperidinium cations. The piperidine ring adopts a chair conformation, minimizing steric strain, while the phosphate group participates in intermolecular interactions critical to its solubility .
Synthesis and Reactivity
Synthetic Pathways
Piperidine phosphate is typically synthesized via acid-base neutralization:
-
Piperidine (C₅H₁₁N) is reacted with phosphoric acid (H₃PO₄) in a stoichiometric 1:1 ratio.
-
The exothermic reaction proceeds as:
Yields exceeding 95% are achievable under anhydrous conditions .
Reactivity in Phosphazene Systems
Piperidine derivatives, including its phosphate salt, exhibit notable reactivity in phosphorus-nitrogen systems. In a seminal study, hexachlorocyclotriphosphazatriene (N₃P₃Cl₆) reacted with piperidine to form substituted phosphazenes (N₃P₃Cl₆–ₙ(NC₅H₁₀)ₙ), where piperidine ligands adopt cis or trans configurations depending on reaction conditions . This non-geminal substitution pattern underscores the nucleophilic character of piperidine, which is preserved in its phosphate form .
Physicochemical Properties
Computed Properties
PubChem data provides critical insights into its molecular behavior :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 89.8 Ų |
| LogP (Partition Coeff.) | -1.2 (Hydrophilic) |
| Rotatable Bonds | 0 (Rigid Structure) |
Solubility and Stability
-
Solubility: Highly soluble in water (>500 mg/mL at 25°C) due to ionic interactions; limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) .
-
Thermal Stability: Decomposes at 210°C, releasing phosphoric acid and piperidine vapor .
Applications in Industry and Research
Pharmaceutical Synthesis
Piperidine phosphate serves as a buffering agent in peptide synthesis (e.g., Fmoc removal in solid-phase protocols). Its alkaline pH (10–11) facilitates efficient deprotection while minimizing side reactions . Sigma-Aldrich technical documents highlight its use in mobile phases for reversed-phase HPLC, where it enhances peak resolution for basic compounds .
Catalysis and Materials Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, leveraging its dual amine-phosphate functionality to enhance thermal resistance. Recent patents describe its role in flame-retardant coatings for textiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume